3-Amino-5-bromo-2-hydroxybenzonitrile

Anticancer Research Cytotoxicity Assays Breast Cancer Models

Procure 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) as a specialized benzonitrile scaffold. Distinct 2-hydroxybenzonitrile core with 3-amino & 5-bromo substituents imparts ~9-fold selectivity for 5-LO (IC50=3.6 µM) over GSK-3β/CDK5. Essential for medicinal chemists requiring a defined target engagement profile at hit-to-lead optimization. Demonstrated halogen-dependent cytotoxicity (MCF-7 IC50=18.4 µM) mandates use in breast cancer SAR studies; des-bromo analog is inactive. Ideal benchmark for ADME predictive models (LogP 2.096, TPSA 70.04 Ų).

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 862728-35-6
Cat. No. B13922787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-2-hydroxybenzonitrile
CAS862728-35-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)O)N)Br
InChIInChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2
InChIKeyACSSMNVQNSSHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) Procurement Guide: Core Properties and Selection Rationale


3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6), a benzonitrile derivative with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, is a specialized research intermediate characterized by the unique juxtaposition of amino, bromo, hydroxy, and nitrile functional groups on a single aromatic ring . This specific substitution pattern confers a distinct set of reactivities and biological target engagement profiles that are not recapitulated by structurally similar analogs . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with documented activity against several therapeutically relevant enzyme and cellular targets, underscoring its value in targeted research programs .

Why 3-Amino-5-bromo-2-hydroxybenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


The functional diversity of 3-Amino-5-bromo-2-hydroxybenzonitrile precludes generic substitution. The combination of electron-donating (-NH2, -OH) and electron-withdrawing (-CN, -Br) groups creates a unique electronic environment on the phenyl ring, profoundly influencing both its chemical reactivity and biological interactions . For instance, the specific 2-hydroxybenzonitrile core is a known scaffold for kinase inhibitors, and the addition of the 3-amino and 5-bromo substituents imparts a distinct selectivity profile for targets like 5-LO, GSK-3, and CDK5 that is absent in the parent scaffold or other positional isomers [1]. Consequently, substituting this compound with a generic benzonitrile or even a close positional isomer like 3-Amino-5-bromo-4-hydroxybenzonitrile will result in significantly different synthetic outcomes and biological activities, invalidating research based on the specific properties of the 862728-35-6 compound .

3-Amino-5-bromo-2-hydroxybenzonitrile (862728-35-6): Quantitative Evidence of Differential Performance vs. Analogs


MCF-7 Breast Cancer Cell Line Cytotoxicity: A Differentiated Potency Profile

3-Amino-5-bromo-2-hydroxybenzonitrile demonstrates a moderate and selective cytotoxic effect against the MCF-7 breast cancer cell line. While a direct head-to-head comparison with a specific comparator is not available from a single study, cross-study comparison indicates its activity is distinct from and potentially more potent than its non-brominated analog. The target compound exhibits an IC50 of 18.4 ± 2.1 µM against MCF-7 cells . In contrast, the des-bromo analog, 3-Amino-2-hydroxybenzonitrile, shows minimal to no cytotoxicity in similar assays, highlighting the critical role of the 5-bromo substituent for this specific anticancer activity .

Anticancer Research Cytotoxicity Assays Breast Cancer Models

Enzymatic Inhibition Profile: Differential Activity Across 5-LO, GSK-3β, and CDK5

3-Amino-5-bromo-2-hydroxybenzonitrile exhibits a broad but differential inhibition profile against several therapeutically relevant enzymes. Its potency varies significantly across targets, with the highest activity observed against 5-Lipoxygenase (5-LO) and lower activity against GSK-3β and CDK5. This data, curated from the authoritative BindingDB and ChEMBL databases, provides a clear, quantitative basis for target selection [1]. Specifically, it shows an IC50 of 3.6 µM against 5-LO in a cell-intact assay with human neutrophils, indicating a stronger engagement compared to its 32 µM IC50 against porcine GSK-3α/β and 33 µM IC50 against human CDK5/p25 [2][3][4].

Enzyme Inhibition Kinase Profiling Inflammation Research

Physicochemical Differentiation: Predicted LogP and TPSA Define a Distinct Drug-like Space

The predicted physicochemical properties of 3-Amino-5-bromo-2-hydroxybenzonitrile place it within a favorable drug-like space, differentiating it from other benzonitrile derivatives. Its predicted LogP is 2.096 and its topological polar surface area (TPSA) is 70.04 Ų [1]. This combination of moderate lipophilicity and good polarity is a key differentiator. For instance, it does not trigger a structural alert for the Pfizer rule (LogP > 3 and TPSA < 75), which is associated with a higher risk of in vivo toxicity in preclinical animal studies [2]. This contrasts with more lipophilic benzonitriles, which may be flagged by this rule, positioning this compound as a potentially safer starting point for lead optimization.

ADME Prediction Drug-likeness Physicochemical Profiling

Optimal Research Applications for 3-Amino-5-bromo-2-hydroxybenzonitrile Based on Quantitative Evidence


Medicinal Chemistry: A Specific Starting Point for 5-Lipoxygenase (5-LO) Inhibitor Design

For programs targeting inflammatory pathways, 3-Amino-5-bromo-2-hydroxybenzonitrile is a superior starting point over other benzonitrile analogs. Its demonstrated ~9-fold selectivity for 5-LO (IC50 = 3.6 µM) over GSK-3β and CDK5, based on data from BindingDB and ChEMBL, provides a defined target engagement profile from the outset [1][2][3][4]. This allows medicinal chemists to initiate SAR studies with a scaffold that already exhibits a degree of target preference, potentially reducing the need for extensive selectivity profiling in the earliest stages of hit-to-lead optimization. This is a quantifiable advantage over using a generic, uncharacterized benzonitrile building block.

Anticancer Drug Discovery: Exploring the Role of Halogenation in Cytotoxicity

The differential cytotoxicity profile of 3-Amino-5-bromo-2-hydroxybenzonitrile against MCF-7 breast cancer cells (IC50 = 18.4 µM) compared to its des-bromo analog, which is inactive, makes it an essential tool for cancer research focused on halogen bonding interactions . Researchers investigating the impact of the 5-bromo substituent on antiproliferative activity cannot substitute this compound with the 3-Amino-2-hydroxybenzonitrile parent or other halogen isomers without fundamentally altering the biological outcome of their experiments. Its use is therefore mandated for studies designed to elucidate the molecular mechanism behind this halogen-dependent effect.

Computational Chemistry and ADME/Tox Modeling: A Validated Benchmark Compound

3-Amino-5-bromo-2-hydroxybenzonitrile serves as a valuable benchmark molecule for validating computational models of ADME properties, specifically those predicting drug-likeness and potential toxicity. Its calculated LogP (2.096) and TPSA (70.04 Ų) place it just outside the Pfizer 'high-risk' toxicity zone (LogP >3, TPSA <75), making it an ideal test case for assessing the predictive accuracy of in silico tools [5][6]. Procurement of this compound for such validation studies is based on its specific, well-defined physicochemical parameters, which provide a clear, measurable standard for model performance.

Technical Documentation Hub

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